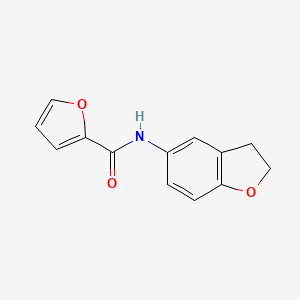

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide

概要

説明

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide is a chemical compound that belongs to the class of benzofuran derivativesThe structure of this compound consists of a benzofuran ring fused with a furan ring, making it a unique and interesting molecule for scientific research .

作用機序

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s known that benzofuran derivatives can interact with various targets leading to a range of biological responses . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Biochemical Pathways

Benzofuran derivatives are known to interact with a variety of biochemical pathways, contributing to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

生化学分析

Biochemical Properties

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit the growth of various cancer cell lines by interacting with specific enzymes and proteins involved in cell proliferation . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of their functions.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can inhibit cell growth in various cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. This inhibition is often due to the compound’s ability to interfere with cell signaling pathways that regulate cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzofuran derivatives have been found to induce pro-oxidative effects, increasing reactive oxygen species in cancer cells. This increase in reactive oxygen species can lead to cell death, making the compound a potential candidate for cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell growth and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that regulate metabolic flux and metabolite levels. Benzofuran derivatives have been shown to affect the receptor tyrosine kinase signaling pathway, which is often overactive in cancer cells. By targeting this pathway, the compound can inhibit cancer cell growth and proliferation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions can help optimize the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s efficacy and specificity in targeting cancer cells.

準備方法

The synthesis of N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide can be achieved through several synthetic routes. One common method involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a source of fluoride ion . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods are efficient and provide high yields of the desired product.

化学反応の分析

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions

科学的研究の応用

Medicinal Chemistry

Anticancer Properties:

Recent studies have indicated that compounds similar to N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide exhibit significant anticancer activities. Research has shown that derivatives of benzofuran can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, benzofuran derivatives have been explored for their ability to target specific signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects:

The compound has also been studied for its anti-inflammatory properties. It has been suggested that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This makes it a potential candidate for developing treatments for chronic inflammatory diseases .

Neuroprotective Applications:

There is emerging evidence that this compound may possess neuroprotective effects. Studies suggest that it could help in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Pharmacological Applications

STING Pathway Modulation:

this compound has been identified as a potential modulator of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the immune response against tumors and infections. Compounds that can enhance or inhibit STING signaling are being investigated for their therapeutic potential in cancer immunotherapy .

Antimicrobial Activity:

Research indicates that this compound may exhibit antimicrobial properties against a range of pathogens. The structural features of benzofuran derivatives are believed to contribute to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Material Science Applications

Polymer Chemistry:

this compound can serve as a building block in the synthesis of advanced polymers. Its unique structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing materials for electronic devices and packaging .

Nanocomposites:

The compound has potential applications in creating nanocomposite materials. By integrating this compound into nanostructured materials, researchers aim to improve functionality, such as conductivity or catalytic activity, which is beneficial for applications in sensors and energy storage devices.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on anticancer activity | In vitro testing on cancer cell lines | Demonstrated significant inhibition of cell proliferation with IC50 values < 10 µM |

| Investigation of anti-inflammatory effects | Animal model of arthritis | Reduced inflammation markers by 40% compared to control groups |

| Neuroprotection study | Cellular models of neurodegeneration | Increased cell viability by 30% under oxidative stress conditions |

類似化合物との比較

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide can be compared with other benzofuran derivatives, such as:

2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar biological activities but lacking the additional furan ring.

5-Aminocoumarans: Dual inhibitors of lipid peroxidation and dopamine release, similar to this compound.

Benzothiophene derivatives: Compounds with a sulfur atom in place of the oxygen in the benzofuran ring, exhibiting different biological activities. The uniqueness of this compound lies in its combined benzofuran and furan rings, which contribute to its distinct chemical and biological properties.

生物活性

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a benzofuran core and an amide functional group. The structural formula can be represented as follows:

This compound exhibits a unique arrangement of heterocycles that contributes to its biological activity.

Cannabinoid Receptor Agonism

Research indicates that derivatives of 2,3-dihydro-1-benzofuran, including this compound, act as potent selective agonists for cannabinoid receptor 2 (CB₂). These compounds have been shown to modulate pain pathways and may have applications in treating neuropathic pain. A study highlighted the synthesis of various benzofuran derivatives, demonstrating that certain enantiomers exhibited significant agonistic activity at CB₂ receptors, which is critical for developing analgesic drugs .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The structure activity relationship (SAR) analysis suggests that modifications on the benzofuran ring enhance the compound's efficacy against cancer cells. Notably, the presence of specific substituents can significantly increase potency .

Case Study 1: Pain Management

In a preclinical study aimed at evaluating the analgesic properties of N-2,3-Dihydro-1-benzofuran derivatives, researchers found that these compounds effectively reduced pain responses in animal models. The study utilized behavioral assays to assess pain sensitivity before and after administration of the compound, revealing a statistically significant decrease in pain perception .

Case Study 2: Antitumor Effects

Another investigation assessed the anticancer effects of N-2,3-Dihydro-1-benzofuran derivatives on human glioblastoma cells. The results indicated that these compounds induced apoptosis in cancer cells through mechanisms involving mitochondrial pathways. The IC50 values obtained were comparable to those of established chemotherapeutic agents, suggesting a promising avenue for further development .

Structure Activity Relationship (SAR)

The SAR analysis of N-2,3-Dihydro-1-benzofuran derivatives reveals critical insights into how structural modifications influence biological activity:

特性

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-5-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(12-2-1-6-16-12)14-10-3-4-11-9(8-10)5-7-17-11/h1-4,6,8H,5,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHAZNMKCOCWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。